7-[(2-hydroxybenzoyl)amino]heptanoic Acid
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Overview
Description
Preparation Methods
The synthesis of 7-[(2-hydroxybenzoyl)amino]heptanoic acid involves several steps. One common method includes the alkylation of protected and activated salicylamide with an alkylating agent, followed by deprotection and deactivation to form the desired compound . The reaction conditions typically involve the use of concentrated aqueous hydrochloric acid and a water-cooled reflux condenser .
Chemical Reactions Analysis
7-[(2-hydroxybenzoyl)amino]heptanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
7-[(2-hydroxybenzoyl)amino]heptanoic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions.
Medicine: It has potential therapeutic applications, particularly in drug delivery systems.
Industry: The compound is employed in the production of cosmetics and food additives
Mechanism of Action
The mechanism of action of 7-[(2-hydroxybenzoyl)amino]heptanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
7-[(2-hydroxybenzoyl)amino]heptanoic acid can be compared with other similar compounds, such as:
Heptanoic acid derivatives: These compounds share a similar backbone but differ in their functional groups and properties.
Salicylamide derivatives: These compounds have a similar salicylamide moiety but vary in their alkyl chain length and substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
183990-61-6 |
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Molecular Formula |
C14H19NO4 |
Molecular Weight |
265.30 g/mol |
IUPAC Name |
7-[(2-hydroxybenzoyl)amino]heptanoic acid |
InChI |
InChI=1S/C14H19NO4/c16-12-8-5-4-7-11(12)14(19)15-10-6-2-1-3-9-13(17)18/h4-5,7-8,16H,1-3,6,9-10H2,(H,15,19)(H,17,18) |
InChI Key |
LRFLKVASXLHBBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCCCCCC(=O)O)O |
Origin of Product |
United States |
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